molecular formula C11H15NO3 B13088294 Tert-butyl 2-amino-5-hydroxybenzoate

Tert-butyl 2-amino-5-hydroxybenzoate

Cat. No.: B13088294
M. Wt: 209.24 g/mol
InChI Key: ONLYLEZEDSSQOB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-hydroxybenzoate typically involves the esterification of 2-amino-5-hydroxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

2-amino-5-hydroxybenzoic acid+tert-butyl alcoholH2SO4tert-butyl 2-amino-5-hydroxybenzoate+H2O\text{2-amino-5-hydroxybenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-amino-5-hydroxybenzoic acid+tert-butyl alcoholH2​SO4​​tert-butyl 2-amino-5-hydroxybenzoate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under mild conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Tert-butyl 2-amino-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-amino-2-hydroxybenzoate
  • Tert-butyl 2-amino-4-hydroxybenzoate
  • Tert-butyl 2-amino-3-hydroxybenzoate

Uniqueness

Tert-butyl 2-amino-5-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6,13H,12H2,1-3H3

InChI Key

ONLYLEZEDSSQOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)N

Origin of Product

United States

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